molecular formula C13H16N2 B2917856 5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline CAS No. 943117-83-7

5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline

Cat. No.: B2917856
CAS No.: 943117-83-7
M. Wt: 200.285
InChI Key: MBMCDTHUOFTHRR-UHFFFAOYSA-N
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Description

5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline is an organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline typically involves the condensation of 2,5-dimethylpyrrole with an appropriate aniline derivative. One common method includes the use of 2,5-dimethylpyrrole and 2-methylaniline under acidic conditions to facilitate the formation of the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid like hydrochloric acid or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its ability to enhance monoclonal antibody production.

    4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides: Exhibits antibacterial and antitubercular activities.

Uniqueness

5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline is unique due to its specific substitution pattern on the pyrrole ring and the presence of an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2,5-dimethylpyrrol-1-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-4-7-12(8-13(9)14)15-10(2)5-6-11(15)3/h4-8H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMCDTHUOFTHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC=C2C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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